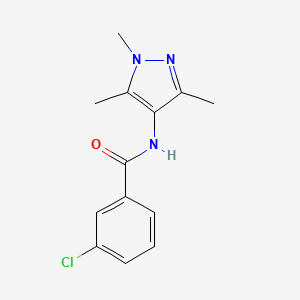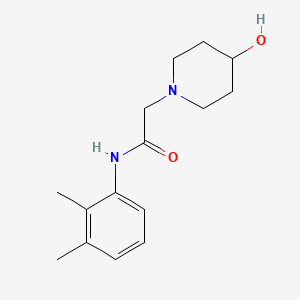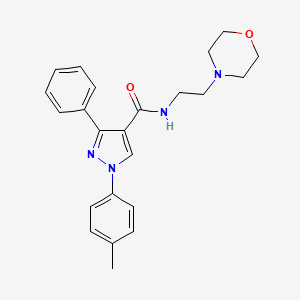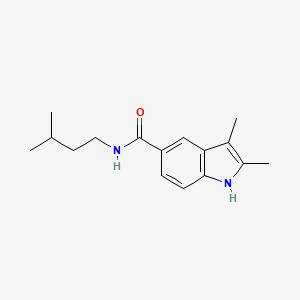![molecular formula C16H13FN2O B7475460 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 has been shown to have a high affinity for the voltage-gated sodium channel Nav1.7, making it a promising candidate for the treatment of chronic pain.
作用機序
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. Nav1.7 is expressed in sensory neurons and plays a critical role in the transmission of pain signals. By selectively blocking Nav1.7, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7, with an IC50 of 67 nM. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to selectively block Nav1.7, with minimal effects on other sodium channels. In animal models, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to reduce pain sensation, with a greater effect on inflammatory pain compared to neuropathic pain.
実験室実験の利点と制限
One advantage of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is its high selectivity for Nav1.7, allowing for the selective targeting of pain signaling pathways. However, one limitation is its relatively low potency compared to other Nav1.7 blockers. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for the development of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide as a pain therapeutic. One direction is the optimization of the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide structure to improve its potency and solubility. Another direction is the development of novel drug delivery systems to improve the bioavailability of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide. Additionally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in combination with other pain therapeutics should be explored, as it may have synergistic effects with other drugs. Finally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in the treatment of other diseases, such as epilepsy, should be investigated, as Nav1.7 has been shown to play a role in other neurological disorders.
合成法
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(cyanomethyl)phenylmagnesium bromide to form the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide intermediate, which is then purified and converted to the final product.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a key target for the development of pain therapeutics, as it is expressed in sensory neurons and plays a critical role in the transmission of pain signals. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7 and is able to selectively block its activity, making it a promising candidate for the development of novel pain therapeutics.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-5-13(10-15(11)17)16(20)19-14-6-3-12(4-7-14)8-9-18/h2-7,10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZGKWDFJJNMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

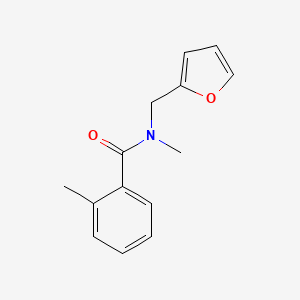
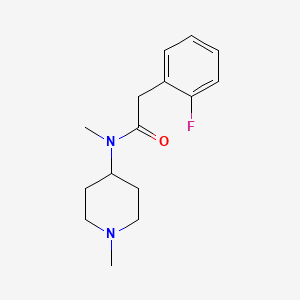

![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
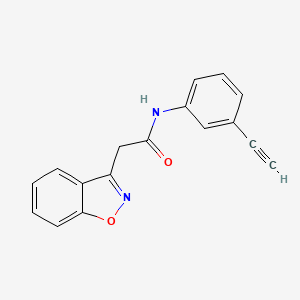
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
